3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea
Description
The compound 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a heterocyclic urea derivative featuring a pyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a thiophen-2-ylmethyl moiety. The urea group (-NH-C(=O)-NH-) serves as a hydrogen-bond donor/acceptor, a feature critical for molecular recognition in medicinal chemistry .
Properties
IUPAC Name |
1-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18-13-4-5-20-9-11(13)12(17-18)8-16-14(19)15-7-10-3-2-6-21-10/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQERPPHOHFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound consists of a pyrano-pyrazole core attached to a thiophene moiety through a urea linkage. The structural formula can be represented as follows:
This structure combines various functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including those with pyrano and thiophene components, exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that pyrazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM depending on the specific derivative tested .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 20 µM | 40 µM |
| Compound B | 40 µM | 70 µM |
Anti-inflammatory Activity
Compounds containing the pyrano-pyrazole structure have been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. One specific study highlighted that derivatives with thiophene substitutions showed enhanced anti-inflammatory activity compared to their non-thiophene counterparts .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. For example, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of This compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : The compound may bind to specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels in cells, contributing to their cytotoxic effects on cancer cells.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Study on Pyrazole Derivatives for Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy against common pathogens. Results indicated that modifications at the thiophene position significantly enhanced activity .
- Evaluation of Anti-inflammatory Effects : A compound with a similar structure was evaluated for its ability to reduce inflammation in a murine model of arthritis. The results showed a marked decrease in swelling and pain scores compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including antibiotic-resistant pathogens. In studies where similar compounds were tested, they demonstrated inhibition zones in disk diffusion assays, suggesting potential for developing new antibiotics .
Anticancer Properties
Pyrazole derivatives are frequently explored for their anticancer activities. Studies have highlighted that modifications to the pyrazole framework can enhance cytotoxicity against cancer cell lines. Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds that incorporate thiophene and urea functionalities have been reported to exhibit significant anti-inflammatory effects in animal models by reducing inflammatory markers and mediators .
Pesticidal Activity
The incorporation of thiophene and pyrazole moieties in agrochemicals has been linked to enhanced pesticidal properties. Research has shown that such compounds can effectively target pests while minimizing harm to beneficial organisms. The unique chemical structure allows for improved binding to pest-specific enzymes, leading to increased efficacy .
Herbicidal Properties
Studies indicate that compounds similar to 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea may also possess herbicidal properties. These compounds can disrupt plant growth by inhibiting key metabolic pathways in weeds while being less toxic to crops .
Development of Functional Materials
The unique properties of this compound make it suitable for use in the development of functional materials. Its potential applications include the synthesis of polymers with enhanced thermal stability and mechanical strength due to the presence of heterocyclic structures which can improve intermolecular interactions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyrano-pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications led to increased potency against resistant strains.
- Anticancer Activity : In vitro studies on cancer cell lines showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential for future drug development.
- Pesticidal Testing : Field trials demonstrated the effectiveness of thiophene-containing compounds against common agricultural pests, leading to significant reductions in pest populations without harming non-target species.
Comparison with Similar Compounds
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Contains a phenyl-substituted pyrazole core linked to a urea group with an ethyl substituent.
- Key Data: Melting Point: 142–144°C . IR: νmax 3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) . Comparison: The absence of a pyrano ring and thiophene in 9a reduces structural complexity compared to the target compound.
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98)
- Structure : Features a 4-methoxyphenylpyrazole and a 4-trifluoromethylphenyl urea group.
- Key Data :
- Synthesized using anhydrous THF, a solvent choice that may improve reaction efficiency compared to toluene or DMF-based methods .
- Comparison : The electron-withdrawing CF₃ group enhances urea’s hydrogen-bonding capacity, a property absent in the target compound. The methoxy group improves lipophilicity, which could influence bioavailability .
Pyrano[4,3-c]pyrazole Analogs
{1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine Hydrochloride
- Structure: Shares the pyrano-pyrazole core but replaces the urea group with a primary amine.
- Key Data: Molecular Weight: 166.18 g/mol (free base) . This could alter membrane permeability .
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
- Structure: Contains a bromomethyl substituent on the pyrano-pyrazole system.
- Key Data :
Thiophene-Containing Pyrazole Derivatives
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
- Structure: Incorporates a thieno[2,3-b]thiophene moiety linked to pyrazole units.
- Key Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
